An In-Depth Technical Guide to the (R,R)-DACH-Naphthyl Trost Ligand: Synthesis, Mechanism, and Application in Asymmetric Catalysis
An In-Depth Technical Guide to the (R,R)-DACH-Naphthyl Trost Ligand: Synthesis, Mechanism, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Asymmetric Catalysis with Trost Ligands
In the realm of asymmetric synthesis, the ability to selectively create one enantiomer of a chiral molecule is paramount, particularly in the development of pharmaceuticals where the physiological activity of stereoisomers can differ dramatically. The palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) has emerged as a powerful and versatile methodology for the construction of stereogenic centers.[1] At the heart of this transformation lies the chiral ligand that orchestrates the stereochemical outcome of the reaction. The Trost ligands, a family of C₂-symmetric diphosphine ligands developed by Barry M. Trost, have proven to be exceptionally effective in a wide array of these reactions, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with high enantioselectivity.[2]
This technical guide focuses on a prominent member of this family: the (R,R)-DACH-Naphthyl Trost Ligand. This ligand, distinguished by its naphthyl substituents, often provides unique reactivity and selectivity profiles compared to its phenyl-substituted counterpart. We will delve into its synthesis, explore the mechanistic nuances that govern its stereochemical control, and present a detailed overview of its applications, complete with experimental protocols and comparative data.
Core Properties and Identification
The (R,R)-DACH-Naphthyl Trost Ligand, systematically named (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a chiral diphosphine ligand. Its structure is characterized by a C₂-symmetric backbone derived from (1R,2R)-diaminocyclohexane (DACH), which is functionalized with two 2-(diphenylphosphino)-1-naphthoyl groups.
| Property | Value | Reference |
| CAS Number | 174810-09-4 | [3] |
| Molecular Formula | C₅₂H₄₄N₂O₂P₂ | |
| Molecular Weight | 790.87 g/mol | |
| Appearance | Off-white to white powder | [4] |
| Melting Point | 224-231 °C | [4] |
| Optical Activity | [α]²⁰/D +69.0°, c = 1 in methanol |
Synthesis of the (R,R)-DACH-Naphthyl Trost Ligand: A Step-by-Step Approach
The synthesis of the (R,R)-DACH-Naphthyl Trost Ligand is achieved through a convergent approach, involving the preparation of the key precursor, 2-(diphenylphosphino)-1-naphthoic acid, followed by its coupling with (1R,2R)-diaminocyclohexane.
Part 1: Synthesis of the Precursor - 2-(Diphenylphosphino)-1-naphthoic Acid
The synthesis of 2-(diphenylphosphino)-1-naphthoic acid is a critical first step. While several methods exist for the preparation of naphthoic acids, a common route to this specific phosphine-substituted derivative involves the carboxylation of a suitable organometallic intermediate.
Experimental Protocol: Synthesis of 1-Naphthoic Acid (Illustrative)
A foundational method for synthesizing the naphthoic acid core is through the Grignard reaction, as detailed in Organic Syntheses.[5] This can be adapted for more complex derivatives.
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Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place magnesium turnings (1 gram-atom). Cover the magnesium with anhydrous ether and add a small amount of 1-bromonaphthalene to initiate the reaction, which may require gentle warming.
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Addition of Aryl Halide: Once the reaction begins, a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether is added at a rate that maintains a controlled reflux.
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Carboxylation: After the formation of the Grignard reagent is complete, the reaction mixture is cooled, and dry carbon dioxide is introduced to form the carboxylate salt.
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Workup and Purification: The reaction is quenched with an acid, and the crude 1-naphthoic acid is extracted and purified by recrystallization.
Note: The synthesis of 2-(diphenylphosphino)-1-naphthoic acid requires a more specialized procedure, often involving directed ortho-metalation or functionalization of a pre-existing naphthoic acid derivative. Researchers should consult specialized literature for detailed protocols.
Part 2: Amide Coupling to Form the (R,R)-DACH-Naphthyl Trost Ligand
The final step in the synthesis is the amide bond formation between 2-(diphenylphosphino)-1-naphthoic acid and (1R,2R)-diaminocyclohexane. A robust and scalable method for this transformation utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent.
Experimental Protocol: Synthesis of (R,R)-DACH-Naphthyl Trost Ligand
This protocol is adapted from an improved synthesis of the analogous phenyl-Trost ligand.[6]
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Activation of the Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve 2-(diphenylphosphino)-1-naphthoic acid (2.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane). Add 1,1'-carbonyldiimidazole (CDI) (stoichiometric amount) and a catalytic amount of imidazole hydrochloride. Stir the mixture at room temperature to facilitate the formation of the acylimidazolide intermediate.
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Amine Addition: To the activated carboxylic acid solution, add (1R,2R)-diaminocyclohexane (1.0 equiv.).
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Reaction Monitoring and Workup: The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is subjected to an aqueous workup.
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Purification: The crude product is then purified. For this class of ligands, purification can often be achieved by simple filtration without the need for column chromatography, affording the (R,R)-DACH-Naphthyl Trost Ligand as a white solid.[6]
Caption: Synthetic workflow for the (R,R)-DACH-Naphthyl Trost Ligand.
The Mechanism of Stereochemical Control in Trost Asymmetric Allylic Alkylation
The enantioselectivity of the Trost AAA is determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand creates a dissymmetric environment around the palladium center, which in turn influences the facial selectivity of the nucleophilic addition.
The Catalytic Cycle
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Oxidative Addition: A Pd(0) species, complexed with the Trost ligand, undergoes oxidative addition to an allylic substrate, forming a cationic (π-allyl)Pd(II) complex and displacing the leaving group.
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Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl system. The stereochemistry of this step is directed by the chiral ligand.
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Reductive Elimination: The resulting complex undergoes reductive elimination to release the product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.
The Role of the (R,R)-DACH-Naphthyl Ligand in Stereoselectivity
The C₂-symmetric nature of the DACH-based Trost ligands creates a chiral pocket around the palladium center. The bulky diphenylphosphino groups and the amide functionalities play a crucial role in defining the shape of this pocket. The naphthyl groups of the (R,R)-DACH-Naphthyl Trost Ligand extend the steric and electronic influence of the ligand framework.
It is proposed that the "flaps" created by the aromatic rings of the phosphine substituents effectively shield one face of the π-allyl intermediate, directing the incoming nucleophile to the opposite, less hindered face. The greater steric bulk of the naphthyl groups compared to phenyl groups can lead to enhanced enantioselectivity in certain reactions, particularly with sterically demanding substrates.[7]
Applications in Asymmetric Synthesis
The (R,R)-DACH-Naphthyl Trost Ligand has been successfully employed in a variety of asymmetric allylic alkylation reactions, often demonstrating superior performance to other Trost ligands.
Table of Representative Applications
| Nucleophile | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1H-Pyrroles and 1H-Indoles | Vinyl Aziridines | N-Alkylated Branched Products | High | up to 96 | [8] |
| Electron-deficient Pyrroles | Cyclic meso-Substrates | Pyrrole-substituted Products | High | >99 | [7] |
| Sodium Sulfinates | Vinyl Cyclic Carbonates | Sulfone-containing Compounds | High | High | [8] |
Exemplary Experimental Protocol: Asymmetric Allylic Alkylation of a Vinyl Aziridine
The following is a general procedure based on the work of Trost and coworkers.[8]
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Catalyst Pre-formation (Optional but Recommended): In a glovebox, a solution of [Pd(π-cinnamyl)Cl]₂ and the (R,R)-DACH-Naphthyl Trost Ligand (in a 1:2.2 Pd:ligand ratio) in anhydrous, degassed solvent (e.g., dichloromethane) is stirred for a specified time to form the active catalyst.
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Reaction Setup: To a solution of the vinyl aziridine (1.0 equiv.) and the nucleophile (e.g., 1H-pyrrole, 1.2 equiv.) in the reaction solvent, the pre-formed catalyst solution is added.
-
Reaction Conditions: The reaction is stirred at the specified temperature (often room temperature) and monitored by TLC or LC-MS.
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Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched product.
Conclusion and Future Outlook
The (R,R)-DACH-Naphthyl Trost Ligand is a powerful tool in the arsenal of the synthetic organic chemist. Its robust synthesis, coupled with its ability to induce high levels of enantioselectivity in a broad range of palladium-catalyzed asymmetric allylic alkylation reactions, makes it a valuable asset for the construction of complex chiral molecules. The unique steric and electronic properties conferred by the naphthyl groups can offer advantages in specific applications, leading to improved yields and selectivities. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the development and application of highly effective chiral ligands like the (R,R)-DACH-Naphthyl Trost Ligand will undoubtedly remain a key area of research.
References
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- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic
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- Trost Ligands for Allylic Alkyl
- (R,R)-DACH-naphthyl Trost ligand 95%. Sigma-Aldrich.
- (R,R)-DACH-naphthyl Trost ligand 95%. Sigma-Aldrich.
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- Enantioselective Synthesis of α-Tertiary Hydroxyaldehydes by Palladium-Catalyzed Asymmetric Allylic Alkylation of Enol
- (R,R)-DACH-naphthyl Trost ligand 95%. Sigma-Aldrich.
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- 1-[3-(Diphenylphosphino)-propanoyl]-2, 5-pyrrolidindione. Raines Lab.
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